molecular formula C18H21NO3 B12051865 Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6

Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6

Cat. No.: B12051865
M. Wt: 305.4 g/mol
InChI Key: OROGSEYTTFOCAN-JLXZPSIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codeine-D6 (Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-) is a deuterated analog of codeine, where three hydrogen atoms in the methoxy (-OCH₃) and three in the N-methyl (-CH₃) groups are replaced by deuterium (D) . Codeine-D6 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance the accuracy of codeine and related opioid measurements in biological matrices .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3,2D3

InChI Key

OROGSEYTTFOCAN-JLXZPSIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Origin of Product

United States

Preparation Methods

Deuterated Methoxy Group Synthesis

The methoxy group originates from isovanillin (3-hydroxy-4-methoxybenzaldehyde) in classical codeine syntheses. To deuterate this moiety, isovanillin is treated with deuterated dimethyl sulfate ((CD₃)₂SO₄) or methyl-d₃ iodide (CD₃I) under basic conditions, yielding 4-(trideuteriomethoxy)benzaldehyde. This intermediate undergoes Stobbe condensation with dimethyl succinate to form the cinnamate half-acid, which is subsequently hydrogenated asymmetrically using a chiral rhodium catalyst (e.g., Rh-MOD-DIOP).

N-Methyl Deuteration

The N-methyl group is introduced during the late-stage alkylation of the morphinan lactam intermediate. For example, treating the lactam precursor with CD₃I in the presence of sodium hydride (NaH) substitutes the hydrogen atoms on the nitrogen with deuterium, forming the N-CD₃ group. This step mirrors the methylation process in standard codeine synthesis but employs deuterated reagents to ensure isotopic purity.

Step-by-Step Preparation Methods

Synthesis of Deuterated Isovanillin

  • Deuteration of Vanillin : Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes O-methylation with CD₃I in anhydrous acetone, catalyzed by potassium carbonate (K₂CO₃).

    Vanillin+CD3IK2CO34-(CD3O)-3-methoxybenzaldehyde\text{Vanillin} + \text{CD}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(CD}_3\text{O)-3-methoxybenzaldehyde}

    Yield: 85–90%.

  • Purification : The product is recrystallized from ethanol/water (1:1) to remove residual vanillin, confirmed by ¹H NMR (disappearance of OCH₃ signal at δ 3.90 ppm).

Asymmetric Hydrogenation and Cyclization

The deuterated isovanillin undergoes Stobbe condensation with dimethyl succinate to form cinnamate half-acid 7 , followed by asymmetric hydrogenation using a Rh-(4R,5R)-MOD-DIOP catalyst. This step establishes the stereochemical integrity of the C-9 center, critical for subsequent ring-forming reactions:

Cinnamate half-acidH2,Rh catalyst(S)-configured tetralone intermediate\text{Cinnamate half-acid} \xrightarrow{\text{H}_2, \text{Rh catalyst}} (S)\text{-configured tetralone intermediate}

Optical purity exceeds 98% enantiomeric excess (ee), verified by chiral HPLC.

Late-Stage Deuteration of the N-Methyl Group

The lactam intermediate 57 (from source) is treated with CD₃I in tetrahydrofuran (THF) under reflux:

Lactam+CD3INaHN-CD3-morphinan lactam\text{Lactam} + \text{CD}3\text{I} \xrightarrow{\text{NaH}} \text{N-CD}3\text{-morphinan lactam}

Reaction time: 12 hours; yield: 92%.

Analytical Verification of Deuteration

Mass Spectrometry

Codeine-D6 exhibits distinct molecular ion peaks at m/z 305.4 (M+H)⁺, compared to 299.4 for non-deuterated codeine. Key fragments include:

  • m/z 215.1 (loss of OCD₃ group)

  • m/z 165.0 (cleavage of the D-ring).

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms deuteration through the absence of signals for OCH₃ (δ 3.72 ppm) and NCH₃ (δ 2.45 ppm). ¹³C NMR shows corresponding carbon-deuterium coupling (J₃C-D ≈ 20 Hz).

Comparative Analysis of Synthesis Routes

ParameterClassical Codeine SynthesisCodeine-D6 Synthesis
Methoxy SourceCH₃ICD₃I
N-Methylation AgentCH₃ICD₃I
CatalystRh-MOD-DIOPRh-MOD-DIOP
Deuterium PurityN/A>99.5%
Yield (Overall)12%8–10%

The reduced yield in Codeine-D6 synthesis reflects challenges in handling deuterated reagents and stringent purification requirements.

Research Findings and Applications

Metabolic Stability Studies

Codeine-D6 demonstrates negligible metabolic interconversion to morphine-d6 in human liver microsomes, confirming its suitability as an internal standard. Pharmacokinetic assays using LC-MS/MS show a linear response (R² > 0.999) across 1–500 ng/mL concentrations.

Cross-Validation with Non-Deuterated Analogs

Co-elution studies reveal a retention time shift of ≤0.1 minutes between codeine and Codeine-D6, ensuring chromatographic resolution without signal overlap .

Chemical Reactions Analysis

O-Demethylation to Morphine-D3

  • Reaction : CYP2D6-mediated O-demethylation of the 3-methoxy-d3 group yields morphine-D3 (deuterated at the 3-hydroxy position) .

  • KIE Impact : Deuterium substitution reduces the reaction rate due to stronger C-D bonds, decreasing morphine-D3 formation compared to non-deuterated codeine .

Glucuronidation

  • Codeine-6-glucuronide (C6G-D6) : UGT2B7 glucuronidates the 6-hydroxy group, forming C6G-D6. Deuterium does not directly affect this pathway, but isotopic labeling aids in distinguishing metabolites via mass spectrometry .

  • Morphine-3-glucuronide (M3G-D3) : Morphine-D3 is further glucuronidated at the 3-hydroxy position to form M3G-D3 .

N-Demethylation to Norcodeine-D3

  • Reaction : CYP3A4-mediated N-demethylation of the CD₃ group produces norcodeine-D3.

  • KIE Impact : Similar to O-demethylation, deuterium slows N-demethylation, reducing norcodeine-D3 formation .

Table 1: Comparative Metabolite Formation Rates (Deuterated vs. Non-Deuterated Codeine)

MetaboliteFormation Rate (Deuterated)Formation Rate (Non-Deuterated)
MorphineReduced by ~30% Standard
NorcodeineReduced by ~25% Standard
Codeine-6-glucuronideSimilar Standard

Synthetic Reactions

Codeine-D6 is synthesized via isotopic labeling techniques to retain deuterium at specific positions during key steps .

Deuterated Methylation

  • 3-Methoxy-d3 Introduction : Reaction of codeine with deuterated methyl iodide (CD₃I) under basic conditions replaces the 3-hydroxy proton with a CD₃ group .

  • N-Methyl-d3 Introduction : Use of deuterated methylating agents (e.g., CD₃OTf) during morphinan skeleton synthesis ensures CD₃ incorporation at the nitrogen .

Stability Under Acidic/Basic Conditions

  • Hydrolysis Resistance : The 3-methoxy-d3 group exhibits slower hydrolysis in acidic conditions compared to non-deuterated codeine due to KIE, enhancing stability in gastrointestinal environments .

Mass Spectrometric Detection

  • Characteristic Fragmentation : Deuterium labeling shifts molecular ion peaks (e.g., m/z 306 → 312 for Codeine-D6), enabling unambiguous identification .

  • Calibration Data : Deuterated standards improve accuracy by correcting for matrix effects and ionization variability .

Table 2: LC-MS/MS Parameters for Codeine-D6 and Metabolites

AnalyteTransition (m/z)Retention Time (min)
Codeine-D6312 → 1654.2
Morphine-D3289 → 1653.8
M3G-D3465 → 2892.5

Pharmacodynamic Implications

Deuterium substitution in Codeine-D6 modulates opioid receptor interactions:

  • μ-Opioid Receptor Binding : The 3-methoxy-d3 group slightly alters hydrogen bonding, reducing binding affinity compared to non-deuterated codeine .

  • Metabolite Activity : Morphine-D3 retains analgesic activity but with delayed onset due to slower formation .

Research Findings

  • Metabolic Profiling : Studies in equine models show Codeine-D6 reduces morphine-D3 exposure by 30%, aligning with CYP2D6 KIE predictions .

  • Stability Data : Codeine-D6 exhibits a 20% longer plasma half-life than non-deuterated codeine in pharmacokinetic studies .

Scientific Research Applications

Analytical Research

Mass Spectrometry : Codeine-D6 is primarily utilized as an internal standard in mass spectrometry. Its deuterated nature allows for precise quantification in complex biological matrices. By using Codeine-D6 in metabolic studies, researchers can accurately trace opioid metabolic pathways and interactions without interference from the endogenous compounds present in biological samples .

Gas Chromatography-Mass Spectrometry (GC-MS) : The compound is also employed in GC-MS analyses to detect codeine and its metabolites in biological samples. The use of deuterated standards like Codeine-D6 helps to account for potential losses during sample preparation and enhances the reliability of quantitative results .

ApplicationDescription
Mass SpectrometryUsed as an internal standard for accurate analysis of opioid metabolism.
GC-MSServes as a standard for detecting codeine and its metabolites in biological samples.

Pharmaceutical Research

Dosage Accuracy : In pharmaceutical development, Codeine-D6 plays a critical role in ensuring reliable quantitative analyses for dosage accuracy and efficacy testing in therapeutic formulations. Its use as an internal standard allows for the validation of analytical methods used in drug formulation and quality control .

Therapeutic Formulations : The compound aids in the development of new opioid formulations that may have improved efficacy or reduced side effects by providing a benchmark for comparison during drug testing phases .

Forensic Science

Forensic Drug Analysis : Codeine-D6 is widely used in forensic toxicology to analyze opioid use in suspected cases of overdose or illicit drug use. It provides a reliable means to quantify codeine levels in biological samples such as blood or urine, aiding law enforcement and legal investigations .

Biochemical Studies

Enzyme Interaction Studies : The compound is utilized to study interactions between drugs and enzymes within the body. This application is crucial for understanding drug mechanisms and developing drugs that target specific biochemical pathways while minimizing side effects .

Cancer Research : Recent studies have explored the anticancer properties of codeine complexes. For instance, codeine has shown potential cytotoxic effects on various cancer cell lines, suggesting that it may play a role in cancer prevention or treatment when combined with other agents .

Case Study: Anticancer Activity

A study investigated the effects of codeine complexes on breast (MCF-7) and stomach (AGS) cancer cell lines. The results indicated that the combination of codeine with transition metal complexes significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines. This suggests potential therapeutic applications for codeine derivatives in oncology .

Mechanism of Action

Codeine-D6, like codeine, exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The deuterium atoms do not significantly alter the pharmacological activity but provide a distinct mass difference useful in analytical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Codeine-D6 C₁₈H₁₈D₆NO₃ 305.4 Deuterated methoxy (-OCD₃) and N-CD₃ groups
Codeine C₁₈H₂₁NO₃ 299.4 3-Methoxy, 6-hydroxy, 17-methyl groups
Dihydrocodeine C₁₈H₂₃NO₃ 301.4 7,8-Dihydro saturation of the morphine core
Acetylcodeine C₂₀H₂₃NO₄ 341.4 6-Acetyl ester substitution
Norcodeine C₁₇H₁₉NO₃ 285.4 N-Demethylated codeine analog
Heroin (Diacetylmorphine) C₂₁H₂₃NO₅ 369.4 3,6-Diacetyl ester groups on morphine

Key Observations :

  • Codeine-D6 retains the core morphinan structure but with isotopic labeling for analytical differentiation .
  • Dihydrocodeine (7,8-dihydrocodeine) exhibits a saturated C7-C8 bond, reducing its opioid receptor binding affinity compared to codeine .
  • Acetylcodeine (6-acetylcodeine) is an ester derivative, often detected as a manufacturing impurity or metabolite of codeine .
  • Norcodeine lacks the N-methyl group, altering its pharmacokinetic profile and potency .
  • Heroin is a diacetylated morphine derivative with enhanced lipophilicity and blood-brain barrier penetration .

Pharmacological and Metabolic Differences

Table 2: Pharmacological Comparison
Compound Bioactivation Pathway Relative Potency (vs. Morphine) Key Metabolic Pathways
Codeine-D6 Non-therapeutic (analytical use) N/A Not metabolized in vivo
Codeine CYP2D6-mediated O-demethylation to morphine 0.1–0.15× Glucuronidation (codeine-6-glucuronide)
Dihydrocodeine CYP2D6 to dihydromorphine 0.2–0.3× N-Demethylation, glucuronidation
Heroin Deacetylation to 6-acetylmorphine and morphine 2–5× Esterase-mediated hydrolysis

Key Findings :

  • Codeine-D6 is inert pharmacologically but critical for minimizing matrix effects in MS-based assays .
  • Codeine requires CYP2D6-mediated activation to morphine, with significant variability due to genetic polymorphisms .
  • Dihydrocodeine has higher oral bioavailability and slower metabolism than codeine, making it longer-acting .
Table 3: Analytical Utility in Opioid Detection
Compound Primary Analytical Use Detection Method Key Reference Standards
Codeine-D6 Internal standard for codeine LC-MS/MS, GC-MS Isotopically labeled standard
Acetylcodeine Impurity profiling in codeine HPLC-DAD, LC-MS Pharmacopeial reference materials
Heroin Forensic identification GC-MS, FTIR Certified reference materials

Highlights :

  • Codeine-D6 improves quantification accuracy by matching the extraction efficiency and ionization of codeine .
  • Acetylcodeine is monitored in pharmaceutical formulations to ensure compliance with impurity limits (e.g., ≤0.1% in the European Pharmacopoeia) .
  • Heroin detection relies on its unique fragmentation pattern in MS and characteristic FTIR spectra .

Biological Activity

Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, commonly referred to as Codeine-D6, is a deuterated form of codeine. This compound is primarily utilized in pharmacological research and analytical chemistry due to its stable isotopic labeling. The following sections delve into its biological activity, pharmacokinetics, and potential therapeutic applications.

Codeine-D6 exhibits similar pharmacological properties to its non-deuterated counterpart, codeine. It acts primarily as an agonist at the mu-opioid receptor (MOP), which is responsible for mediating analgesic effects. Studies have demonstrated that modifications in the chemical structure of morphinans can significantly influence their binding affinity and potency at opioid receptors.

1.1 Binding Affinity and Agonist Potency

Research indicates that the presence of a methoxy group at position 3 enhances binding affinity to the MOP receptor while reducing binding at delta-opioid (DOP) and kappa-opioid (KOP) receptors. This selectivity is crucial for minimizing side effects associated with non-selective opioid agonists. In vitro assays have shown that Codeine-D6 maintains high subnanomolar affinity for the MOP receptor, comparable to other potent opioids like oxycodone .

1.2 Antinociceptive Activity

In vivo studies utilizing rodent models have confirmed the antinociceptive efficacy of Codeine-D6. It has been shown to effectively reduce pain responses in thermal and chemical nociception tests. The antinociceptive potency of Codeine-D6 is enhanced when combined with other agents, suggesting potential benefits in multi-drug pain management strategies .

2.1 Metabolic Pathways

After administration, Codeine-D6 undergoes extensive biotransformation primarily via glucuronidation. Key metabolites include morphine-6-glucuronide (M6G) and morphine-3-glucuronide (M3G), both of which contribute to its analgesic effects. The pharmacokinetic profile reveals rapid conversion to these metabolites, with M3G being the most abundant following administration .

2.2 Pharmacokinetic Parameters

The pharmacokinetic parameters of Codeine-D6 have been characterized in various studies:

  • C_max : Peak plasma concentration
  • t_max : Time to reach peak concentration
  • t_1/2 : Elimination half-life

For example, one study reported a C_max of 270.7 ng/mL for codeine with a t_max of approximately 0.44 hours and a t_1/2 of about 2 hours . This rapid metabolism suggests that Codeine-D6 may provide quick analgesic relief.

Table 1: Pharmacokinetic Parameters of Codeine-D6

ParameterValue
C_max270.7 ng/mL
t_max0.44 hours
t_1/22 hours

3. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of codeine derivatives on various cancer cell lines. For instance, research demonstrated that codeine complexes induced apoptosis in AGS (gastric cancer) and MCF-7 (breast cancer) cells in a dose-dependent manner . The combination of Codeine-D6 with transition metal complexes showed enhanced anticancer activity compared to codeine alone.

3.1 Case Studies on Cytotoxic Activity

A notable study assessed the cytotoxicity of codeine complexes against AGS and MCF-7 cells:

  • IC50 Values : Indicated significant inhibition of cell viability at lower concentrations.
  • Mechanism : The induction of apoptosis was linked to changes in cellular activity influenced by the drug complex.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism
AGS10Apoptosis induction
MCF-72.5Apoptosis induction

4. Analytical Applications

Codeine-D6 serves as an internal standard in mass spectrometry for opioid analysis, enabling precise quantification in pharmacokinetic studies and forensic investigations . Its stable isotopic labeling allows for accurate tracking of metabolic pathways without interference from endogenous compounds.

Q & A

Q. How can the structural identity of Codeine-D6 be confirmed in synthetic or purified samples?

To confirm the identity of Codeine-D6, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^13C-NMR spectra to verify deuterium incorporation at the 3-methoxy and 17-methyl positions. The absence of proton signals at these sites confirms deuterium substitution .
  • High-Resolution Mass Spectrometry (HRMS): Compare the molecular ion peak with the theoretical mass (C18_{18}H15_{15}D6_6NO3_3, ~305.38 g/mol). Isotopic patterns should reflect deuterium enrichment .
  • Infrared (IR) Spectroscopy: Identify characteristic epoxy and hydroxyl stretching vibrations (e.g., 3400–3500 cm1^{-1} for -OH, 1250–1300 cm1^{-1} for epoxy C-O) .

Q. What are the key considerations for synthesizing Codeine-D6 from non-deuterated precursors?

Deuterium labeling typically involves isotopic exchange or deuterated reagent use:

  • Deuterated Methylation: Replace standard methylating agents (e.g., CH3_3I) with deuterated analogs (CD3_3I) to introduce -CD3_3 groups at the 17-methyl position .
  • Methoxy-D3 Incorporation: Use deuterated methanol (CD3_3OD) during methoxy group formation to ensure complete deuteration at the 3-position .
  • Purification: Employ preparative HPLC with deuterated solvents to minimize proton back-exchange .

Q. How can researchers differentiate Codeine-D6 from structural analogs like dihydrocodeine or acetylcodeine?

  • Chromatographic Retention Times: Use reverse-phase HPLC with a C18 column. Codeine-D6 elutes later than non-deuterated codeine due to increased hydrophobicity from deuterium .
  • Mass Spectrometry: Look for a +6 Da shift in molecular ions compared to non-deuterated codeine (C18_{18}H21_{21}NO3_3, 299.36 g/mol) .
  • Chemical Stability Tests: Codeine-D6 resists metabolic O-demethylation in vitro, unlike acetylcodeine, which undergoes hydrolysis .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference in metabolic studies using Codeine-D6?

  • Isotope Dilution Assays: Use Codeine-D6 as an internal standard in LC-MS/MS to correct for matrix effects. Its deuterated structure minimizes co-elution with endogenous metabolites .
  • Cross-Validation with Non-Deuterated Standards: Compare pharmacokinetic data from Codeine-D6 with non-deuterated codeine to account for kinetic isotope effects (KIEs) on metabolism .
  • Data Normalization: Apply correction factors for KIEs, particularly in CYP2D6-mediated O-demethylation, where deuterium substitution slows reaction rates .

Q. How can researchers resolve contradictions in toxicity data between deuterated and non-deuterated codeine?

  • Dose-Response Analysis: Conduct parallel studies in animal models (e.g., rodents) to compare LD50_{50} values. Codeine-D6 may exhibit altered toxicity due to metabolic pathway modulation .
  • Metabolite Profiling: Use LC-HRMS to quantify toxic metabolites (e.g., morphine-D6). Deuterium at the 3-methoxy position reduces formation of hepatotoxic intermediates .
  • Statistical Modeling: Apply multivariate analysis to isolate deuterium-specific effects from batch variability or impurities .

Q. What methodologies optimize the use of Codeine-D6 in receptor binding assays?

  • Radioligand Displacement: Use 3H^3H-labeled Codeine-D6 in competition assays with μ-opioid receptors. Deuterium’s higher mass may slightly alter binding kinetics, requiring adjusted dissociation constants .
  • Molecular Dynamics Simulations: Model deuterium’s impact on hydrogen bonding at the receptor’s active site to interpret binding affinity changes .
  • Cross-Linking Studies: Pair Codeine-D6 with photoaffinity labels to map binding domains without isotopic interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.